molecular formula C18H27NO6S B1412406 tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate CAS No. 1648864-26-9

tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate

Cat. No.: B1412406
CAS No.: 1648864-26-9
M. Wt: 385.5 g/mol
InChI Key: LZHGANPAYCORSP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate is a versatile chemical compound widely used in scientific research. It is known for its unique properties, making it valuable in various fields such as pharmaceuticals, organic synthesis, and drug delivery systems.

Mechanism of Action

Target of Action

Similar compounds have been used as building blocks in the synthesis of several novel organic compounds, suggesting that its targets could be diverse depending on the specific biochemical context.

Biochemical Pathways

Given its structural similarity to other indole derivatives, it may potentially influence pathways related to these compounds .

Action Environment

The action, efficacy, and stability of “tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate” could be influenced by various environmental factors. For instance, the compound’s stability and activity could be affected by pH, as Boc protecting groups can be removed under acidic conditions . Additionally, the compound is soluble in most organic solvents but insoluble in water , which could influence its distribution and action in different biological environments.

Preparation Methods

The synthesis of tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .

Chemical Reactions Analysis

tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, forming various products.

    Cycloaddition Reactions: It can participate in cycloaddition reactions, forming small-ring spirocycles.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like tert-butyl hydroperoxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate is used in a wide range of scientific research applications:

    Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including those with biological activity.

    Drug Delivery Systems: Its unique properties make it valuable in the development of drug delivery systems.

Comparison with Similar Compounds

tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.

    tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate: This compound has an ethoxy group instead of a tosyloxy group.

The uniqueness of this compound lies in its tosyl group, which provides specific reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6S/c1-14-5-7-16(8-6-14)26(21,22)24-12-11-23-15-9-10-19(13-15)17(20)25-18(2,3)4/h5-8,15H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHGANPAYCORSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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